Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-2-13-6(11)3-5-4-9-8(14)10-7(5)12/h4H,2-3H2,1H3,(H2,9,10,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQJLAUOZFTBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNC(=S)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394758 | |
| Record name | Ethyl (4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29571-39-9 | |
| Record name | MLS000737545 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategies for 2-Mercaptopyrimidine Derivatives
The synthesis of 2-mercaptopyrimidine derivatives, including ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate, commonly involves heterocyclization reactions that form the pyrimidine ring with an exocyclic sulfur atom at the 2-position. Two principal approaches are:
[3+3] Heterocyclization : This method involves the reaction of three-atom and three-atom components to assemble the pyrimidine ring. Although less explored, it has been used to form 2-thioxopyrimidine systems by reacting intermediates such as ethoxymethylidene malononitrile with carbamohydrazonothioates, yielding spirocondensed heterocycles containing pyrimidine rings.
[4+2] Cyclocondensation : More common and original, this approach involves the interaction of 1,4-binucleophiles with compounds like ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate or isothiocyanates. This leads to the formation of various annulated pyrimidine systems, including those with sulfur substituents at the 2-position.
Specific Preparation Method for this compound
A practical and efficient method to prepare this compound involves the following key steps:
Starting Materials : The synthesis often begins with alkyl alkali formyl acetate esters and thiourea as primary reactants.
Formation of 4-Hydroxy-2-mercaptopyrimidine Intermediate : Alkyl alkali formyl acetate reacts with thiourea under controlled conditions to yield the alkali salt of 4-hydroxy-2-mercaptopyrimidine. This step can be done without isolating intermediates, streamlining the process.
Alkylation with Chloroacetic Acid : The alkali salt of 4-hydroxy-2-mercaptopyrimidine is then reacted with chloroacetic acid in aqueous alkaline medium. This reaction introduces the carboxymethylthio substituent at the 5-position of the pyrimidine ring, forming 2-carboxymethylthio-4-hydroxypyrimidine as a salt.
Acidification and Isolation : Acidification of the reaction mixture with mineral acids such as sulfuric or hydrochloric acid precipitates the free 2-carboxymethylthio-4-hydroxypyrimidine compound.
Conversion to this compound : Further transformation involves esterification or direct formation of the ethyl acetate derivative, often by heating the acidified mixture at 50 to 200 °C (preferably around 100 °C) for 1 to 5 hours, resulting in the desired this compound.
Reaction Conditions and Parameters
Alternative Synthetic Routes and Variations
S-alkylation of 2-thioxo-pyrimidines : Other methods involve S-alkylation of 2-thioxopyrimidine derivatives with suitable alkylating agents such as 2-chloroacetamide derivatives to introduce the ethyl acetate side chain, followed by further functional group modifications.
Multicomponent Reactions : Some syntheses use multicomponent reactions involving malononitrile, guanidine, and aldehydes or ketones under catalytic conditions to build substituted pyrimidine-5-carbonitriles, which can be converted to mercaptopyrimidine derivatives and then functionalized further.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the pyrimidine ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
Anticancer Properties
Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate has shown promising anticancer properties in several studies:
-
In Vitro Studies : In research involving U87 MG glioblastoma cells, derivatives of pyrimidine compounds, including those related to this compound, demonstrated significant anti-proliferative effects with IC values comparable to standard chemotherapeutics like cisplatin .
Compound IC (μM) Cell Line This compound TBD U87 MG Cisplatin 1.67 U87 MG - Mechanism of Action : The compound's mechanism may involve the inhibition of phosphodiesterase (PDE4), which is implicated in tumor growth. Compounds derived from this structure showed PDE4 inhibition with IC values ranging from 0.97 to 3.42 μM .
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of pyrimidine derivatives, including this compound. These compounds were evaluated for their ability to inhibit lipid peroxidation and showed varying degrees of activity:
| Compound | Lipid Peroxidation Inhibition (%) | IC (μM) |
|---|---|---|
| Derivative A | High (specific value TBD) | 42 |
| Derivative B | Moderate (specific value TBD) | 47.5 |
Therapeutic Potential
The therapeutic applications of this compound extend beyond anticancer properties:
- Antimicrobial Activity : Some derivatives have been tested for antimicrobial properties, demonstrating effectiveness against various bacterial strains.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, warranting further investigation into its use in treating neurodegenerative diseases.
Case Studies and Research Findings
A notable study published in MDPI examined the synthesis and biological evaluation of pyrimidine derivatives, including this compound. The study utilized various assays to determine cytotoxicity against cancer cell lines and antioxidant activity .
Another investigation focused on the synthesis of related compounds via ultrasound-assisted methods, enhancing yield and reducing reaction time, showcasing the compound's versatility in synthetic chemistry .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The pyrimidine ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate
- CAS No.: 29571-39-9
- Molecular Formula : C₈H₁₀N₂O₃S
- Molecular Weight : 214.245 g/mol
- Key Functional Groups :
- Hydroxy (-OH) at position 4 of the pyrimidine ring.
- Mercapto (-SH) at position 2 of the pyrimidine ring.
- Ethyl ester (-COOEt) side chain at position 3.
Applications :
Primarily used as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules and heterocyclic compounds. Its thiol and hydroxy groups enable diverse reactivity, making it valuable for drug discovery .
Comparison with Structurally Similar Compounds
The compound is compared with analogues based on pyrimidine/heterocyclic cores and ester functionalities. Key differences in substituents, synthesis, and applications are highlighted.
Structural Analogues and Their Properties
Functional Group Impact on Bioactivity
- The target compound’s thiol group may confer higher reactivity in nucleophilic additions compared to analogues lacking this group .
- Hydroxy (-OH) Group : Facilitates hydrogen bonding, influencing solubility and interactions with biological targets (e.g., enzyme active sites) .
- Chloro (-Cl) and Methylthio (-SMe) : Increase lipophilicity, improving membrane permeability in agrochemical applications .
Pharmaceutical Relevance
Computational and Structural Insights
- Crystal structures of analogues (e.g., ) reveal stabilizing interactions (π-π stacking, C-H⋯O bonds), suggesting the target compound may exhibit similar stability .
Biological Activity
Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, and applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the following molecular formula: C₈H₁₀N₂O₃S. The compound features a pyrimidine ring with a hydroxyl group and a thiol group, which are crucial for its biological interactions.
Biological Activity
1. Antioxidant Properties
Research indicates that mercaptopyrimidine derivatives exhibit significant antioxidant activity. The thiol group in this compound can participate in redox reactions, potentially neutralizing free radicals and protecting cells from oxidative stress .
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
3. Antimicrobial Activity
this compound has been evaluated for its antimicrobial properties. Studies revealed that it exhibits activity against various bacterial strains, indicating its potential application in treating infections .
Synthesis
The synthesis of this compound typically involves the reaction of 4-hydroxy-2-mercaptopyrimidine with ethyl acetate under acidic conditions. The reaction conditions, including temperature and time, are critical for optimizing yield and purity.
Case Studies
Case Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of various pyrimidine derivatives, this compound was compared to standard antioxidants. The results indicated a comparable efficacy in scavenging free radicals, supporting its use in formulations aimed at reducing oxidative damage .
Case Study 2: Anti-inflammatory Mechanisms
A detailed investigation into the anti-inflammatory mechanisms of the compound involved testing on macrophage cell lines. Results showed that treatment with this compound significantly reduced the expression of inflammatory markers (e.g., TNF-alpha, IL-6), highlighting its therapeutic potential .
Toxicity and Safety Profile
Toxicity screening is essential for evaluating the safety of this compound. Preliminary studies indicate an acceptable safety profile with no significant cytotoxic effects observed at therapeutic concentrations . However, further studies are required to establish comprehensive toxicity data.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:
- Step 1 : Reacting 4-hydroxy-2-mercaptopyrimidine-5-carbaldehyde with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF at 60°C for 12 hours).
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Critical Factors : Solvent polarity (DMF vs. THF), temperature control (±2°C), and stoichiometric ratios (1:1.2 aldehyde:ester) to minimize side products like disulfide derivatives .
Q. Which spectroscopic and chromatographic techniques are essential for structural elucidation?
- Primary Tools :
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 1.2 ppm (triplet, CH₂CH₃), δ 4.1 ppm (quartet, OCH₂), δ 6.8 ppm (singlet, pyrimidine C-H) .
- Mass Spectrometry : Exact mass (214.0464 Da) confirms molecular formula C₈H₁₀N₂O₃S via high-resolution ESI-MS .
- HPLC : Purity >95% using a C18 column (acetonitrile/water, 0.1% TFA) at 254 nm .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Screening Workflow :
- Antimicrobial : Broth microdilution (MIC against E. coli and S. aureus; 24-hour incubation, 37°C) .
- Antioxidant : DPPH radical scavenging assay (IC₅₀ calculation at 517 nm) .
- Cytotoxicity : MTT assay on HeLa cells (48-hour exposure, dose range 1–100 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity across studies?
- Case Example : Discrepancies in IC₅₀ values for anticancer activity may arise from:
- Assay Conditions : Serum content in cell media (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
- Metabolic Interference : Thiol-containing media components (e.g., glutathione) may reduce the compound’s efficacy via disulfide formation .
- Validation : Cross-validate using orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activation) .
Q. What strategies optimize regioselectivity during functionalization of the pyrimidine ring?
- Approach :
- Protecting Groups : Use TBDMS-Cl to protect the 4-hydroxyl group before introducing substituents at C2 or C5 .
- Metal Catalysis : Pd(OAc)₂/Xantphos for Suzuki coupling at C6 (aryl boronic acids, 80°C, 18 hours) .
- Computational Guidance : DFT calculations (B3LYP/6-31G*) predict electrophilic aromatic substitution sites .
Q. How do solvent and pH affect the compound’s stability in long-term storage?
- Stability Profile :
| Condition | Degradation Rate (t₁/₂) | Major Degradant |
|---|---|---|
| pH 7.4 (PBS) | 14 days | Disulfide dimer |
| pH 2.0 (HCl) | 3 days | Hydrolyzed acetate |
| DMSO (4°C) | >30 days | None detected |
Q. What computational tools predict binding modes with biological targets?
- Protocol :
- Docking : AutoDock Vina with COX-2 (PDB: 3LN1); grid box centered on active site (25 ų). Results suggest hydrogen bonding with Arg120 and π-π stacking at Tyr355 .
- MD Simulations : GROMACS (50 ns, CHARMM36 force field) to assess complex stability; RMSD <2 Å indicates robust binding .
Methodological Challenges and Solutions
Q. Why does NMR show unexpected splitting in the mercapto proton signal?
- Root Cause : Dynamic thiol-disulfide exchange in solution (confirmed by variable-temperature NMR).
- Resolution : Add 1% TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide artifacts .
Q. How to address low reproducibility in antimicrobial assays?
- Critical Controls :
- Standardize inoculum density (0.5 McFarland).
- Include comparator drugs (ciprofloxacin for bacteria, fluconazole for fungi) .
- Pre-incubate compound with 5% BSA to mimic protein binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
